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An In-Depth Technical Guide to (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid: A Novel Non-Proteinogenic Amino Acid for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug discovery, offering a powerful toolkit to enhance the therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug discovery, offering a powerful toolkit to enhance the therapeutic profiles of peptide-based and small molecule drugs.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of a promising NPAA: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid. The incorporation of a brominated furan moiety into an alanine scaffold presents unique electronic and structural features that are of significant interest in medicinal chemistry.[3] This document will delve into plausible stereoselective synthetic routes, detailed analytical characterization methodologies, and the prospective biological significance of this compound, drawing upon established principles and data from closely related analogs.

Introduction: The Strategic Value of Furan-Containing NPAAs in Medicinal Chemistry

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active natural products.[4] Its electron-rich nature and ability to participate in various non-covalent interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] When incorporated into an amino acid framework, the furan ring can act as a bioisosteric replacement for phenyl groups, offering altered solubility, metabolic stability, and target-binding affinity.[3] The addition of a bromine atom to the furan ring further introduces specific properties, such as increased lipophilicity and the potential for halogen bonding, which can significantly impact biological activity.

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid belongs to the class of NPAAs, which are amino acids not found among the 20 common protein-coding amino acids.[2] The introduction of NPAAs into peptide therapeutics is a well-established strategy to overcome limitations such as poor metabolic stability and low bioavailability.[2] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this specific and promising NPAA.

Chemical Structure and Stereochemistry

The fundamental structure of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid comprises a propanoic acid backbone with an amino group at the α-carbon (C2) and a 5-bromofuran-2-yl substituent at the β-carbon (C3). The "(2R)" designation specifies the stereochemistry at the chiral α-carbon, indicating an R-configuration. This specific stereoisomer is crucial as biological systems often exhibit high stereoselectivity, and different enantiomers can have vastly different biological activities.[6]

Figure 1: Chemical structure of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid.

Physicochemical Properties

PropertyEstimated Value/RangeRationale/Reference
Molecular Formula C₇H₈BrNO₃-
Molecular Weight 234.05 g/mol -
Appearance Likely a solidBased on similar amino acids.[7]
Melting Point >200 °C (decomposes)Typical for amino acids.[7]
pKa (α-COOH) ~2-3Typical for the α-carboxyl group of amino acids.
pKa (α-NH₃⁺) ~9-10Typical for the α-amino group of amino acids.
logP (octanol/water) 0.5 - 1.5The bromofuran moiety increases lipophilicity compared to the unsubstituted analog.
Optical Rotation [α]D Expected to be optically activeDue to the (2R) chiral center.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is crucial for its application in drug discovery. Several established methodologies for asymmetric amino acid synthesis can be adapted for this target molecule.

Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity and are performed under mild reaction conditions, making them an attractive "green" chemistry approach.[9][10]

Proposed Enzymatic Pathway:

Enzymatic_Synthesis Prochiral_Ketone 3-(5-bromofuran-2-yl)-2-oxopropanoic acid Transaminase ω-Transaminase Prochiral_Ketone->Transaminase Prochiral Substrate Target_Molecule (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid Transaminase->Target_Molecule Stereoselective Amination (R-selective transaminase)

Figure 2: Proposed enzymatic synthesis via transaminase-mediated amination.

Protocol Outline: Asymmetric Amination using a Transaminase

  • Substrate Preparation: Synthesize the prochiral keto-acid, 3-(5-bromofuran-2-yl)-2-oxopropanoic acid, from 5-bromo-2-furaldehyde.

  • Enzymatic Reaction:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

    • Dissolve the keto-acid substrate and an amino donor (e.g., isopropylamine).

    • Add a pyridoxal 5'-phosphate (PLP) cofactor.

    • Initiate the reaction by adding a suitable (R)-selective ω-transaminase.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using HPLC or LC-MS.

    • Upon completion, terminate the reaction by protein precipitation (e.g., with acetonitrile) or pH adjustment.

    • Purify the product using ion-exchange chromatography.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves covalently attaching a chiral auxiliary to a glycine or alanine synthon to direct the stereoselective alkylation.[6]

Proposed Pathway using a Chiral Auxiliary:

Chiral_Auxiliary_Synthesis Glycine_Synthon Glycine-derived chiral synthon (e.g., with Evans auxiliary) Alkylation Alkylation Glycine_Synthon->Alkylation 1. Deprotonation (e.g., LDA) 2. Add 2-(bromomethyl)-5-bromofuran Deprotection Deprotection & Cleavage Alkylation->Deprotection Target_Molecule (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid Deprotection->Target_Molecule

Figure 3: Synthetic strategy employing a chiral auxiliary.

Protocol Outline: Alkylation of a Chiral Glycine Enolate

  • Preparation of the Chiral Synthon: Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-bromoacetyl derivative.

  • Stereoselective Alkylation:

    • Dissolve the chiral synthon in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.

    • Generate the enolate by slow addition of a strong base (e.g., LDA or NaHMDS).

    • Add a solution of 2-(bromomethyl)-5-bromofuran (prepared from 5-bromo-2-methylfuran).

    • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Cleavage of the Auxiliary:

    • Hydrolyze the N-acyl bond under basic conditions (e.g., LiOH/H₂O₂) to cleave the chiral auxiliary.

    • Purify the resulting amino acid by chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. While experimental spectra for the target molecule are not available, predicted chemical shifts can be estimated based on known data for furan derivatives and related amino acids.[11][12]

Predicted ¹H NMR (in D₂O):

  • δ 6.5-6.8 (d, 1H): Furan H4 proton.

  • δ 6.3-6.5 (d, 1H): Furan H3 proton.

  • δ 4.0-4.2 (t, 1H): α-CH proton.

  • δ 3.1-3.4 (m, 2H): β-CH₂ protons.

Predicted ¹³C NMR (in D₂O):

  • δ 170-175: Carboxyl carbon.

  • δ 150-155: Furan C2 carbon.

  • δ 120-125: Furan C5 carbon (attached to Br).

  • δ 110-115: Furan C3 and C4 carbons.

  • δ 55-60: α-carbon.

  • δ 30-35: β-carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Expected ESI-MS Data:

  • [M+H]⁺: m/z ≈ 234.0/236.0 (characteristic 1:1 isotopic pattern for bromine).[13]

  • [M-H]⁻: m/z ≈ 232.0/234.0.

Plausible Fragmentation Pathways (MS/MS of [M+H]⁺):

The fragmentation of the molecular ion would likely involve the loss of small neutral molecules and characteristic cleavages.

MS_Fragmentation MH_ion [M+H]⁺ m/z 234/236 Loss_H2O Loss of H₂O MH_ion->Loss_H2O Loss_CO Loss of CO MH_ion->Loss_CO Loss_NH3 Loss of NH₃ MH_ion->Loss_NH3 Fragment1 Fragment 1 [M+H - H₂O]⁺ Loss_H2O->Fragment1 Fragment2 Fragment 2 [M+H - COOH₂]⁺ Loss_CO->Fragment2 Fragment3 Fragment 3 [M+H - NH₃]⁺ Loss_NH3->Fragment3

Figure 4: Potential mass spectrometry fragmentation pathways.

Potential Biological Applications and Future Directions

While no specific biological activity has been reported for (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid, the extensive bioactivity of furan derivatives suggests several promising avenues for investigation.[4]

  • Antimicrobial Agents: Furan-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[4] This NPAA could be screened for its antimicrobial properties or incorporated into peptides to enhance their antimicrobial potency.

  • Anticancer Agents: Numerous furan derivatives have been investigated for their anticancer properties, acting through various mechanisms such as apoptosis induction.[5]

  • Neurological Disorders: The furan scaffold is present in molecules targeting the central nervous system. This NPAA could be explored for its potential activity on neuroreceptors.

  • Peptidomimetics: The primary application would be its incorporation into peptide sequences to improve their stability, potency, and pharmacokinetic profiles.[2] The bromofuran side chain can introduce conformational constraints and new binding interactions.

Future research should focus on the efficient, scalable stereoselective synthesis of this compound, followed by a thorough evaluation of its biological activities in relevant assays. Its incorporation into known bioactive peptides would be a logical next step to assess its impact on their therapeutic properties.

Conclusion

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a non-proteinogenic amino acid with significant potential in drug discovery and medicinal chemistry. Its unique structure, combining a chiral amino acid scaffold with a brominated furan moiety, offers opportunities for developing novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its chemical nature, plausible synthetic routes, and analytical characterization methods, laying the groundwork for further research and development in this exciting area.

References

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  • Mass Spectrometry: Fragment
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  • MASS SPECTROMETRY: FRAGMENTATION P

Sources

Exploratory

An In-Depth Technical Guide to Establishing the In Vitro Toxicological Profile of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

Introduction The Compound: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a novel, non-proteinogenic amino acid derivative featuring a brominated furan moiety. Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Compound: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a novel, non-proteinogenic amino acid derivative featuring a brominated furan moiety. Its structure, analogous to other biologically active molecules, suggests potential utility in medicinal chemistry, possibly as an anti-inflammatory or neuroprotective agent.[1] As with any new chemical entity (NCE) destined for therapeutic development, a thorough understanding of its safety profile is paramount. This guide outlines a comprehensive, tiered strategy for establishing the in vitro toxicological profile of this compound, providing the foundational data required for informed decision-making in early-stage drug development.

The Rationale for In Vitro Toxicological Profiling

Early and robust toxicological screening is a cornerstone of modern drug discovery. It serves to identify and mitigate potential safety liabilities long before costly and ethically complex in vivo studies are undertaken.[2] By employing a suite of validated in vitro assays, we can decrease the attrition of drug candidates, refine chemical structures to enhance safety, and adhere to the guiding principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3] These assays provide critical insights into a compound's potential to cause cellular damage, genetic mutations, or organ-specific toxicity.[2]

A Strategic, Tiered Approach to Safety Assessment

The evaluation of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid will proceed through a logical, tiered framework. This strategy begins with broad assessments of cytotoxicity to establish a working concentration range and progresses to highly specific assays for genotoxicity, target organ toxicity (hepatotoxicity and neurotoxicity), and finally, broad safety pharmacology profiling. This systematic approach ensures that resources are allocated efficiently, and that a comprehensive, data-driven safety profile is constructed.

cluster_0 Tiered In Vitro Toxicology Workflow Tier1 Tier 1: Foundational Cytotoxicity (IC50 Determination) Tier2 Tier 2: Genotoxicity Assessment (Mutagenicity & Chromosomal Damage) Tier1->Tier2 If not overtly cytotoxic Tier3 Tier 3: Target Organ Toxicity (Hepatotoxicity & Neurotoxicity) Tier2->Tier3 If non-genotoxic Tier4 Tier 4: Safety Pharmacology (Off-Target Screening) Tier3->Tier4 If organ toxicity is within acceptable limits Decision Comprehensive Risk Assessment & Go/No-Go Decision Tier4->Decision Integrate all data cluster_1 Genotoxicity Assessment Workflow TestCompound Test Compound: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid Ames Ames Test (OECD 471) -S9 / +S9 Metabolism TestCompound->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) -S9 / +S9 Metabolism TestCompound->Micronucleus ResultAmes Detects Gene Point Mutations Ames->ResultAmes Conclusion Genotoxic Potential Determined Ames->Conclusion ResultMicro Detects Chromosome Breaks & Loss Micronucleus->ResultMicro Micronucleus->Conclusion

Caption: Standard two-assay battery for comprehensive genotoxicity screening.

Tier 3: Target Organ Toxicity Assessment

Objective: To investigate potential toxicity in specific organs that are common targets for adverse drug effects, namely the liver and the central nervous system.

Causality Behind Experimental Choices: The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI). [4]Given the compound's classification as an amino acid derivative with potential neurological applications, assessing neurotoxicity is also a critical and logical step. [5]Moving to more complex, physiologically relevant models like 3D spheroids or iPSC-derived neurons provides more human-relevant data than simple cell lines. [6][7]

Hepatotoxicity Assessment
  • Model System: While HepG2 cells are suitable for initial screening, primary human hepatocytes (PHHs) or 3D liver spheroids are preferred for follow-up as they more accurately mimic in vivo liver physiology, including metabolic enzyme expression. [6][4][8]* Methodology: Multiplexed High-Content Screening (HCS)

    • Culture Model: Culture 3D human liver spheroids in ultra-low attachment 96-well plates.

    • Compound Exposure: Treat spheroids with a range of sub-cytotoxic concentrations of the test compound for an extended period (e.g., 72 hours or longer) to detect delayed or chronic toxicity.

    • Staining: Simultaneously stain the spheroids with multiple fluorescent probes:

      • Hoechst 33342: To stain nuclei and count total cells (viability).

      • CellROX Green: To detect oxidative stress via reactive oxygen species (ROS).

      • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential, an indicator of mitochondrial health.

    • Imaging and Analysis: Use an automated high-content imaging system to capture images from multiple channels. Sophisticated software then quantifies the fluorescence intensity and morphological changes per cell, providing a multiparametric assessment of hepatotoxicity.

Neurotoxicity Assessment
  • Model System: Co-cultures of human induced pluripotent stem cell (iPSC)-derived glutamatergic and GABAergic neurons with astrocytes provide a functional neuronal network that recapitulates key aspects of the human brain in vitro. [9][10]* Methodology 1: Neurite Outgrowth Assay (Morphological)

    • Principle: Neurite outgrowth is essential for establishing neuronal communication, and its disruption is a sensitive early indicator of neurotoxicity. [10] * Protocol: Culture iPSC-derived neurons, treat with the test compound for 48-72 hours, then fix and stain for neuronal markers (e.g., β-III tubulin). Use high-content imaging to automatically measure neurite length, branching, and cell body number. A significant reduction indicates potential developmental neurotoxicity or neuronal damage.

  • Methodology 2: Microelectrode Array (MEA) Assay (Functional)

    • Principle: MEA technology allows for the non-invasive, real-time recording of electrophysiological activity from neuronal networks. [10]Changes in firing rate, bursting patterns, and network synchrony can reveal acute or chronic functional neurotoxicity. [9] * Protocol:

      • Culture: Plate the iPSC-derived neuronal co-culture onto MEA plates and allow the network to mature (typically 3-4 weeks), showing spontaneous, synchronized activity.

      • Baseline Recording: Record the baseline electrical activity of the network.

      • Compound Addition: Add the test compound at various concentrations and record the network activity continuously or at set time points (e.g., 1 hour, 24 hours, 48 hours).

      • Data Analysis: Analyze the data for changes in parameters like mean firing rate, burst frequency, and network synchrony index. Both suppression and hyperactivity can indicate neurotoxic effects.

Tier 4: Safety Pharmacology & Off-Target Profiling

Objective: To identify unintended interactions of the compound with a broad range of biological targets, which could predict potential adverse drug reactions (ADRs) in humans. [11][12] Causality Behind Experimental Choices: Early identification of off-target activities allows medicinal chemists to design around these liabilities before significant resources are invested. [12]Using functional assays, rather than simple binding assays, is critical as they can distinguish between agonist and antagonist activity and reduce the number of false positives. [13]

  • Methodology: Utilize a commercially available in vitro safety panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) that screens the test compound (typically at a concentration of 10 µM) against a panel of 40-80 key receptors, ion channels, enzymes, and transporters known to be implicated in adverse events. [11][12]* Data Interpretation: A significant interaction is typically defined as >50% inhibition or stimulation in the assay. Any "hits" from this primary screen should be followed up with full dose-response curve experiments to determine the potency (IC₅₀ or EC₅₀) of the off-target interaction. This data is crucial for assessing the therapeutic window—the gap between the desired on-target efficacy and the undesired off-target toxicity.

Data Presentation: Hypothetical Safety Panel Hits (>50% Inhibition at 10 µM)
TargetTarget Class% InhibitionPotential Clinical Implication
hERGIon Channel65%Risk of QT prolongation, Torsades de Pointes
5-HT₂₋GPCR58%Potential for effects on mood, sleep, appetite
M₁ MuscarinicGPCR52%Potential for anticholinergic side effects (dry mouth, blurred vision)

Synthesis and Decision-Making Framework

The final step is to integrate all data into a cohesive toxicological profile to guide the future of the (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid project. The data from each tier informs a risk assessment and dictates the next steps.

cluster_2 Integrated Risk Assessment & Decision Tree Start Start: In Vitro Data Package Cytotoxicity Cytotoxicity IC50 < 10 µM? Start->Cytotoxicity Genotoxicity Genotoxicity Positive? Cytotoxicity->Genotoxicity No Stop High Risk: STOP or Redesign Cytotoxicity->Stop Yes OrganTox Significant Organ Toxicity? Genotoxicity->OrganTox No Genotoxicity->Stop Yes OffTarget Potent Off-Target Hits? OrganTox->OffTarget No Investigate Medium Risk: Investigate Mechanism / SAR OrganTox->Investigate Yes Proceed Proceed to In Vivo PK/Tox OffTarget->Proceed No OffTarget->Investigate Yes

Caption: A decision-making framework based on integrated in vitro toxicology data.

This comprehensive in vitro evaluation provides a robust, multi-parametric foundation for assessing the safety of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid. A clean profile from these assays provides strong justification for advancing the compound to the next stage of preclinical development, while identified liabilities offer clear guidance for chemical modification or project termination.

References

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  • Axion BioSystems. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. [Link]

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  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Evotec. Neurotoxicity | Cyprotex ADME-Tox Solutions. [Link]

  • Janda, L., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Synthesis. [Link]

  • Wang, X., et al. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Bernard-Gauthier, V., et al. (2016). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Molecular Imaging and Biology. [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Google Patents.

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Foundational

Stability and Reactivity Profile of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic Acid at Physiological pH

Executive Summary (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (commonly referred to as D-5-bromofurylalanine) is a highly specialized non-canonical amino acid (ncAA). In the realm of peptide engineering and covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (commonly referred to as D-5-bromofurylalanine) is a highly specialized non-canonical amino acid (ncAA). In the realm of peptide engineering and covalent drug discovery, it serves a dual purpose: it acts as a stable structural building block under baseline physiological conditions, yet functions as a proximity-enabled, highly reactive covalent "warhead" when subjected to oxidative triggers. This whitepaper dissects the physicochemical stability of this molecule at physiological pH (7.4) and outlines self-validating experimental protocols for assessing its conditional reactivity.

Structural Dynamics and Baseline Stability at pH 7.4

To understand the behavior of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid in biological media, one must analyze the interplay between its zwitterionic backbone and its halogenated heteroaromatic side chain.

Zwitterionic Equilibrium

At physiological pH (7.4), the molecule exists predominantly in a zwitterionic state. The α -amino group ( pKa​≈9.0 ) is fully protonated ( NH3+​ ), while the carboxylic acid ( pKa​≈2.2 ) is completely deprotonated ( COO− ). This ionic character heavily solvates the backbone, ensuring sufficient aqueous solubility in standard phosphate-buffered saline (PBS), counteracting the inherent lipophilicity of the bromofuran moiety.

Electronic Influence of the 5-Bromo Substitution

Unsubstituted furan rings are electron-rich and can be susceptible to spontaneous auto-oxidation or electrophilic attack over prolonged periods in aqueous media. However, the introduction of a bromine atom at the C5 position fundamentally alters the electronic landscape of the ring. Bromine exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the furan π -system.

Causality of Stability: This -I effect significantly deactivates the furan ring toward spontaneous electrophilic attack, rendering it highly stable against hydrolysis at pH 7.4. Furthermore, pharmacological studies on related furan-containing scaffolds demonstrate that halogenation at the 5-position prevents cytochrome P450-mediated epoxidation, increasing overall metabolic stability by more than 10-fold1[1]. Therefore, in the absence of targeted oxidative stress, the molecule remains structurally intact in physiological buffers.

Conditional Reactivity: The "Warhead" Mechanism

While highly stable at baseline, the furan moiety is strategically designed to undergo conditional activation. When exposed to reactive oxygen species (ROS)—specifically singlet oxygen ( 1O2​ )—the furan ring acts as a triggerable warhead for covalent cross-linking2[2].

Upon oxidation, the furan ring undergoes a [4+2] cycloaddition to form a transient endoperoxide intermediate. This species rapidly rearranges into a highly electrophilic 4-oxo-2-enal reactive species. This intermediate acts as a potent Michael acceptor and Schiff base precursor, rapidly forming irreversible covalent bonds with nearby nucleophiles, such as the ϵ -amino group of Lysine or the thiol group of Cysteine3[3]. The 5-bromo substituent can facilitate this rearrangement by acting as a leaving group during the final stages of adduct formation, driving the reaction to completion.

Pathway A (2R)-5-Bromofurylalanine (Stable at pH 7.4) B Endoperoxide Intermediate A->B 1O2 (ROS) C 4-Oxo-2-enal Reactive Species B->C Ring Opening D Covalent Adduct (Cross-linked) C->D Target Nucleophile

Mechanism of ROS-triggered oxidative activation and covalent cross-linking of the furan warhead.

Quantitative Data Summary

The following table summarizes the physicochemical and kinetic parameters of the molecule under physiological conditions.

ParameterValue / CharacteristicMechanistic Implication
Dominant State (pH 7.4) Zwitterion ( NH3+​ , COO− )Ensures aqueous solubility in PBS without requiring organic co-solvents.
Hydrolytic Stability High ( t1/2​>48 hours)The -I effect of the bromine atom prevents spontaneous auto-oxidation or ring opening.
Metabolic Stability Enhanced vs. unsubstituted furanBromine substitution blocks P450-mediated epoxidation at the C5 position.
Activation Trigger Singlet Oxygen ( 1O2​ ), NBSConverts the stable aromatic ring into a highly reactive electrophile.
Primary Target Nucleophiles Lysine ( ϵ−NH2​ ), Cysteine (-SH)Forms stable, irreversible covalent adducts for target engagement.

Self-Validating Experimental Protocols

To rigorously evaluate both the baseline stability and the conditional reactivity of the ncAA, the following dual-arm experimental workflow must be employed. This protocol is designed as a self-validating system: the dark control arm proves baseline stability, while the photo-oxidation arm proves triggerable reactivity.

Workflow cluster_split Parallel Cohorts Step1 1. Sample Preparation 10 µM ncAA in PBS (pH 7.4) Step2 2. Thermal Incubation 37°C, 0-24h Step1->Step2 Step3A 3A. Dark Control (Baseline Stability) Step2->Step3A Negative Control Step3B 3B. Photo-Oxidation (+ Rose Bengal & Light) Step2->Step3B Triggered Activation Step4 4. LC-MS/MS Quantification (MRM Mode) Step3A->Step4 Step3B->Step4 Step5 5. Kinetic Modeling (Calculate t1/2 & AUC) Step4->Step5

Self-validating experimental workflow for assessing baseline stability and conditional reactivity.

Protocol A: Baseline Hydrolytic Stability Assay

Objective: To confirm the resistance of the 5-bromofuran ring to spontaneous degradation at pH 7.4.

  • Preparation: Dissolve (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid in 1X PBS (pH 7.4) to a final concentration of 10 µM. Causality: 10 µM is chosen to remain within the linear dynamic range of standard LC-MS/MS detectors while avoiding solubility limits.

  • Incubation: Incubate the solution in amber glass vials at 37°C. Causality: Amber vials are strictly required to prevent ambient light from inadvertently triggering photo-oxidation.

  • Sampling: Extract 50 µL aliquots at t=0,2,4,8,12, and 24 hours. Quench immediately by mixing 1:1 with ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled phenylalanine).

  • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the Area Under the Curve (AUC) relative to the internal standard to determine the half-life ( t1/2​ ).

Protocol B: Photo-Oxidative Activation Assay

Objective: To validate the conversion of the stable ncAA into a reactive 4-oxo-2-enal species upon ROS exposure.

  • Preparation: Prepare the 10 µM ncAA solution in PBS (pH 7.4) as in Protocol A, but add 1 µM Rose Bengal and 100 µM -acetyl-lysine. Causality: Rose Bengal is an efficient photosensitizer that generates singlet oxygen when irradiated with green light. -acetyl-lysine acts as a surrogate nucleophilic target; the acetylated alpha-amine prevents unwanted backbone polymerization, isolating the reaction to the ϵ -amino group.

  • Irradiation: Expose the solution to a 540 nm LED light source (10 mW/cm2 ) at room temperature for 15 minutes.

  • Quenching & Analysis: Terminate the reaction by removing the light source and immediately freezing the sample in liquid nitrogen. Analyze via high-resolution LC-MS (e.g., Q-TOF) to identify the mass shift corresponding to the covalent adduct formed between the oxidized furan warhead and the -acetyl-lysine.

  • Validation: Compare the chromatograms of Protocol A and Protocol B. The absence of degradation in A and the presence of the adduct mass in B self-validates the conditional nature of the warhead.

References

  • Source: frontiersin.
  • Source: acs.
  • Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO)

Sources

Exploratory

Discovery and Isolation of Bromofuran-Containing Unnatural D-Amino Acids: A Technical Guide for Rational Design and Synthesis

Executive Summary The integration of unnatural amino acids into small-molecule and peptidomimetic drug discovery has fundamentally shifted the paradigm of rational drug design. Among these, bromofuran-containing D-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids into small-molecule and peptidomimetic drug discovery has fundamentally shifted the paradigm of rational drug design. Among these, bromofuran-containing D-amino acids represent a highly specialized, dual-purpose pharmacophore. The D-configuration imparts exceptional resistance to endogenous proteolytic degradation, while the bromofuran moiety provides unique halogen-bonding capabilities and serves as a versatile synthetic handle for late-stage functionalization. This whitepaper provides an authoritative, step-by-step technical guide to the discovery, synthesis, and self-validating isolation of these complex molecular building blocks.

The Strategic Value of Bromofuran-Containing D-Amino Acids

Overcoming Metabolic Liability via D-Configuration

Natural L-amino acids are highly susceptible to rapid cleavage by serine proteases. Inverting the stereocenter to the D-configuration acts as a metabolic shield, dramatically enhancing the half-life and cellular membrane permeability of peptidomimetics[1]. For instance, substituting canonical residues with D-counterparts has been shown to improve stability up to 30-fold in antimicrobial peptides[2].

The Bromofuran Pharmacophore: Halogen Bonding and Synthetic Utility

Furan rings are privileged scaffolds in medicinal chemistry. The strategic addition of a bromine atom to the furan ring achieves two critical objectives:

  • Target Affinity (Halogen Bonding): Virtual screening and crystallographic analyses reveal that bromofuran derivatives can exploit novel halogen bonds to bind tightly to hinge-region residues (e.g., Val 981 in pseudokinases), significantly improving target complementarity compared to native ligands[3].

  • Late-Stage Diversification: The bromine atom acts as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Ni-catalyzed reductive cross-coupling), allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries from a single advanced intermediate[4][5].

Synthetic Methodologies: Constructing the Scaffold

Causality of Experimental Design: Traditional syntheses of unnatural amino acids often rely on the Strecker reaction (which uses highly toxic cyanides) or azido-based routes that pose severe explosion risks upon scale-up[6][7]. To circumvent these hazards, a sequential Erlenmeyer-Plöchl azlactone synthesis followed by asymmetric reduction is the preferred industrial route. This pathway avoids cryogenic conditions, eliminates hazardous azides, and ensures high atom economy[8][9].

Protocol 1: Scalable Synthesis of the Enamide Precursor

This protocol utilizes hippuric acid rather than N-acetyl glycine. The causality behind this choice is that hippuric acid generates a highly crystalline intermediate, completely bypassing the need for bottleneck-inducing column chromatography[9].

  • Regioselective Formylation: Treat commercially available 3-bromofuran with Vilsmeier-Haack reagents (POCl3/DMF) to yield 3-bromo-2-furaldehyde. Extract the crude solution into toluene to allow direct telescoping into the next step[7].

  • Erlenmeyer-Plöchl Azlactone Formation: React the crude 3-bromo-2-furaldehyde solution with hippuric acid (N-benzoyl glycine) in the presence of acetic anhydride (Ac2O) and sodium acetate (NaOAc) at 80 °C[9].

  • Crystallization: Cool the mixture to precipitate the azlactone intermediate. Filter and wash to obtain a highly pure (>97% HPLC) crystalline yellow solid[9].

  • Ring Opening: Treat the azlactone intermediate with potassium carbonate (K2CO3) in methanol at ambient temperature to yield the corresponding enamide ester[8].

  • Asymmetric Hydrogenation: Subject the enamide to chiral transition-metal catalysis (e.g., Rh- or Ru-based chiral phosphine complexes) under an H2 atmosphere to establish the required D-configuration.

SyntheticWorkflow A 3-Bromofuran B 3-Bromo-2-furaldehyde A->B POCl3, DMF (Regioselective Formylation) C Azlactone Intermediate B->C Hippuric Acid, Ac2O (Erlenmeyer-Plöchl) D Enamide Ester C->D K2CO3, MeOH (Ring Opening) E Bromofuran D-Amino Acid D->E Chiral Catalyst, H2 (Asymmetric Reduction)

Workflow for the scalable synthesis of bromofuran D-amino acids via Erlenmeyer-Plöchl reaction.

Isolation and Chiral Resolution Protocols

When synthetic routes yield racemic mixtures (e.g., via non-stereoselective alkylation), enzymatic resolution is the most robust method for isolating the pure D-enantiomer.

Causality of Experimental Design: We employ D-hydantoinase because it strictly and exclusively hydrolyzes the D-enantiomer of a racemic hydantoin into the N-carbamoyl-D-amino acid, leaving the L-hydantoin completely intact[1]. This creates a self-validating system where the physical properties of the two resulting compounds (an acid vs. a neutral hydantoin) allow for simple, highly efficient separation via pH-adjusted liquid-liquid extraction.

Protocol 2: Self-Validating Enzymatic Resolution
  • Hydantoin Formation: Convert the racemic bromofuran amino acid into its corresponding hydantoin derivative using potassium cyanate under acidic conditions.

  • Enzymatic Cleavage: Dissolve 0.125 mmol of the racemic hydantoin in 0.5 mL DMSO, then suspend it in 15 mL of buffer solution (H3BO3/HCl/NaOH, pH = 9). Add 0.3 g of D-hydantoinase (53.1 U/g) and incubate at 40 °C for 72 hours[1].

  • Real-Time Monitoring: Monitor the enzymatic cleavage via Thin Layer Chromatography (TLC) using a butanol/acetic acid/water (4:1:1, v/v/v) solvent system. Visualize spots under UV light (254 nm) to confirm the disappearance of the D-hydantoin[1].

  • Acidification & Extraction: Acidify the reaction mixture to pH 2-3 using 3.5 M HCl[1]. Extract the newly formed N-carbamoyl-D-amino acid into ethyl acetate, leaving the unreacted L-hydantoin in the aqueous/organic interface.

  • Decarbamoylation: Treat the organic extract with mild acidic hydrolysis to yield the free bromofuran D-amino acid.

  • Validation & Polishing: Apply the final product to a Chiralplate (0.25 mm silica gel) eluted with methanol/water/acetonitrile (50:50:200, v/v/v) to definitively validate that the enantiomeric excess (ee) exceeds 99%[1].

IsolationProtocol Crude Racemic Hydantoin Mixture Enz D-Hydantoinase Incubation (pH 9, 40°C) Crude->Enz Enzymatic Resolution Acid Acidification (pH 2-3) & EtOAc Extraction Enz->Acid TLC Monitoring Cryst Selective Crystallization Acid->Cryst Precipitation Chiral Chiral Chromatography (Validation) Cryst->Chiral Polishing Pure Pure D-Enantiomer (ee > 99%) Chiral->Pure Self-Validation

Self-validating enzymatic resolution protocol for isolating pure bromofuran D-amino acids.

Quantitative Data: Physicochemical Properties and Yield Metrics

The careful selection of the bromofuran moiety allows medicinal chemists to fine-tune the lipophilicity (LogP) of the resulting peptidomimetics, balancing aqueous solubility with membrane penetration[10].

Compound ScaffoldMolecular FormulaEstimated LogPSynthetic YieldEnantiomeric Excess (ee %)Key Application
3-Bromofuran D-Alanine analog C7H8BrNO3~2.160% (over 5 steps)>99%D-Amino Acid Oxidase (DAAO) Inhibitor Precursor[8][9]
4-Bromo-1-[(5-bromofuran-3-yl)methyl]pyrazole C8H7Br2N3O2.879.4%N/AKinase Inhibitor Scaffold (Hinge-binding)[10]
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid C9H10BrNO3~1.865%>98%Conformational Restrictor / Peptidomimetic[5]

Conclusion

The discovery and isolation of bromofuran-containing unnatural D-amino acids require a rigorous, multidisciplinary approach. By leveraging the Erlenmeyer-Plöchl azlactone synthesis, chemists can bypass the safety hazards of traditional azide chemistry while ensuring high scalability. Furthermore, the implementation of self-validating enzymatic resolution protocols guarantees the extreme enantiomeric purity required for modern drug development. Ultimately, these unnatural amino acids serve as powerful tools for overcoming the pharmacokinetic limitations of native peptides, unlocking new therapeutic avenues in neurodegenerative diseases, antimicrobial resistance, and oncology.

References

  • Zhao, H., et al. "Practical Nonazide Synthesis of a d-Amino Acid Oxidase Inhibitor via a Sequential Erlenmeyer–Plöchl Reaction and Ligand-Free Copper(I) Amination Protocol.
  • "UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS." Acta Poloniae Pharmaceutica.
  • "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." PMC.
  • "Highlights in synthesis - unnatural amino acids.
  • "Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine." Chemical Science.
  • "4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine." Benchchem.
  • "Prioritizing the Most Promising Virtual Screening Hits." Cresset Group.
  • Zhao, H., et al. "Practical Nonazide Synthesis of a d-Amino Acid Oxidase Inhibitor via a Sequential Erlenmeyer–Plöchl Reaction and Ligand-Free." American Chemical Society.
  • "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid - 1339366-50-5." Vulcanchem.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Site-Directed Mutagenesis in E. coli Using (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

Introduction: Expanding the Chemical Versatility of Proteins The 20 canonical amino acids that constitute the building blocks of proteins provide a remarkable but finite chemical diversity. The ability to site-specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Versatility of Proteins

The 20 canonical amino acids that constitute the building blocks of proteins provide a remarkable but finite chemical diversity. The ability to site-specifically incorporate non-canonical amino acids (ncAAs) with novel functionalities into proteins opens up a new frontier in protein engineering, drug discovery, and fundamental biological research.[1][2] This technology, known as genetic code expansion, allows for the introduction of bio-orthogonal handles, spectroscopic probes, photo-crosslinkers, and post-translationally modified mimics into proteins of interest.[3][4]

This guide provides a detailed protocol for the site-directed incorporation of the novel ncAA, (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid, into a target protein expressed in Escherichia coli. The furan moiety offers a unique chemical scaffold for further derivatization, while the bromine atom can serve as a heavy atom for crystallographic phasing or as a handle for cross-coupling reactions. The protocol leverages the power of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to recode the amber stop codon (UAG) to encode for this ncAA.

Principle of the Method

The site-specific incorporation of a ncAA relies on the introduction of an orthogonal translation system into E. coli. This system consists of two key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the ncAA of interest and does not cross-react with any of the endogenous amino acids.

  • An orthogonal tRNA (typically a suppressor tRNA that recognizes the amber stop codon, UAG) that is not recognized by any of the endogenous E. coli synthetases but is specifically acylated by the orthogonal aaRS with the ncAA.

When the gene for the protein of interest, containing an in-frame amber codon at the desired site of ncAA incorporation, is co-expressed with the orthogonal aaRS/tRNA pair in the presence of the ncAA in the growth medium, the translational machinery will insert the ncAA at the UAG codon, producing a full-length protein containing the novel amino acid.

For the incorporation of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid, we propose the use of a polyspecific pyrrolysyl-tRNA synthetase (PylRS) mutant. PylRS is known for its promiscuity towards bulky and halogenated substrates, and engineered variants have been successfully used to incorporate furan-containing amino acids.[2][5][6] While a synthetase specifically evolved for (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid would be ideal, a polyspecific PylRS mutant provides a strong starting point for successful incorporation.

Experimental Workflow

The overall experimental workflow for the site-directed incorporation of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is depicted below.

Figure 1: Overall experimental workflow.

Materials and Reagents

Plasmids and Strains
  • Expression Strain: E. coli BL21(DE3)

  • Orthogonal Pair Plasmid: pEVOL-PylRS (A plasmid from the pEVOL family containing a gene for a polyspecific PylRS mutant and the corresponding tRNA).[3][7]

  • Target Protein Plasmid: A pET-series or similar expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired mutation site and a C-terminal 6xHis-tag for purification.

Media and Reagents
ReagentPurpose
Luria-Bertani (LB) BrothStandard growth medium
Terrific Broth (TB)Rich medium for high-density culture
(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acidThe non-canonical amino acid
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Inducer for protein expression
L-ArabinoseInducer for aaRS expression from pEVOL
Ampicillin & ChloramphenicolAntibiotics for plasmid selection
Ni-NTA Agarose ResinFor affinity purification of His-tagged proteins
Buffers for PurificationLysis, Wash, and Elution buffers

Detailed Protocols

Part 1: Preparation and Transformation
  • Site-Directed Mutagenesis of Target Gene: Introduce an amber stop codon (TAG) at the desired position in your gene of interest using a standard site-directed mutagenesis protocol. Ensure the construct includes a C-terminal 6xHis-tag for purification. Verify the mutation by DNA sequencing.

  • Co-transformation of E. coli

    • Thaw a vial of competent E. coli BL21(DE3) cells on ice.

    • Add 100 ng of the pEVOL-PylRS plasmid and 100 ng of your target protein plasmid to the competent cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.[8]

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the cell suspension on an LB agar plate containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).

    • Incubate the plate overnight at 37°C.

Part 2: Protein Expression and Purification
  • Starter Culture:

    • Inoculate a single colony from the transformation plate into 10 mL of LB medium containing ampicillin and chloramphenicol.

    • Grow overnight at 37°C with shaking at 220 rpm.

  • Expression Culture:

    • Inoculate 1 L of Terrific Broth (TB) containing ampicillin and chloramphenicol with the overnight starter culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid to a final concentration of 1 mM.

    • Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).

    • Incubate for 15 minutes at 37°C with shaking.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.[9]

    • Reduce the temperature to 20°C and continue to express the protein overnight (16-18 hours).

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Protein Purification (Ni-NTA Affinity Chromatography):

    • Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column.[10][11][12]

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE.

Part 3: Verification of ncAA Incorporation

Successful incorporation of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid must be rigorously verified.

  • SDS-PAGE Analysis:

    • Run samples of the uninduced culture, induced culture, clarified lysate, flow-through, wash, and elution fractions on a 12% SDS-PAGE gel.

    • A band corresponding to the expected molecular weight of the full-length protein should be present in the induced and elution fractions, and absent or significantly reduced in a negative control culture grown without the ncAA.

  • Mass Spectrometry:

    • Intact Protein Mass Analysis: Analyze the purified protein by ESI-MS. The observed mass should match the theoretical mass of the protein with the incorporated ncAA.

    • Peptide Mapping Mass Spectrometry: Digest the purified protein with trypsin and analyze the resulting peptides by LC-MS/MS.[13] This will confirm the exact site of incorporation by identifying the peptide containing the ncAA. The mass of this peptide will be increased by the mass of the ncAA minus the mass of water.

AnalysisExpected Outcome
SDS-PAGEProtein band at expected MW in +ncAA lane, absent in -ncAA lane
Intact Protein ESI-MSObserved mass matches theoretical mass with ncAA
Peptide Mapping LC-MS/MSIdentification of the peptide with the ncAA mass modification

System Architecture: The pEVOL Plasmid

The pEVOL plasmid is an optimized vector for the incorporation of ncAAs in E. coli.[7] It features constitutive and inducible promoters to drive the expression of the orthogonal aaRS, and a proK promoter for the suppressor tRNA. This design ensures a sufficient supply of the charged tRNA for efficient suppression of the amber codon.

pEVOL_plasmid cluster_pEVOL pEVOL Plasmid araC araC Regulator pBAD_promoter pBAD Promoter (Arabinose inducible) aaRS Orthogonal aaRS Gene (e.g., PylRS mutant) glnS_promoter glnS' Promoter (Constitutive) aaRS2 Orthogonal aaRS Gene Copy 2 proK_promoter proK Promoter suppressor_tRNA Suppressor tRNA Gene CmR Chloramphenicol Resistance (CmR) p15A_ori p15A Origin of Replication

Figure 2: Key components of the pEVOL plasmid.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield Inefficient amber suppressionOptimize ncAA and inducer concentrations. Use a richer medium like TB.
Toxicity of the ncAA or target proteinLower the expression temperature (e.g., to 16-18°C) and reduce inducer concentrations.
No protein expression Incorrect plasmid constructsVerify all plasmid sequences.
Inactive orthogonal aaRSTest the activity of the aaRS with a known substrate or evolve a more specific synthetase.
Truncated protein observed Inefficient amber suppressionIncrease the concentration of the ncAA. Use an E. coli strain with a deleted RF1.
Contaminating proteins after purification Non-specific binding to Ni-NTA resinIncrease the imidazole concentration in the wash buffer.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for researchers to site-specifically incorporate the novel non-canonical amino acid (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid into proteins in E. coli. By leveraging an optimized expression system and a polyspecific pyrrolysyl-tRNA synthetase, this method opens the door to creating proteins with unique chemical properties for a wide range of applications in chemical biology, structural biology, and drug development. Rigorous verification of ncAA incorporation by mass spectrometry is crucial to ensure the homogeneity of the final protein product.

References

  • Young, T. S., & Schultz, P. G. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of Molecular Biology, 395(2), 361-374. [Link]

  • Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of molecular biology, 395(2), 361–374. [Link]

  • Crowe, S. (2017). Nickel-NTA Protein Purification. protocols.io. [Link]

  • Worst, E. G., Exner, M. P., De Simone, A., Schenkelberger, M., Noireaux, V., & Budisa, N. (2016). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of visualized experiments : JoVE, (114), 54273. [Link]

  • Lin, S. (2011). Purification of 6x His-tagged Protein (from E. coli). Bio-protocol, 1(1), e8. [Link]

  • Dougherty, D. A. (2008). Incorporation of non-canonical amino acids. Current opinion in chemical biology, 12(6), 678–684. [Link]

  • Roche. (n.d.). 5.2 Protein purification. Roche Life Science. [Link]

  • iGEM. (2012). Batch Purification of His-tagged ​​E.coli​​ Proteins with Ni-Sepharose. iGEM. [Link]

  • Lenger, S. R., Song, Y., & Chin, J. W. (2020). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. Molecules (Basel, Switzerland), 25(19), 4423. [Link]

  • Italia, J. S., Addy, P. S., Wrobel, C. J., & Chatterjee, A. (2017). The genetic incorporation of thirteen novel non-canonical amino acids. RSC chemical biology, 2(1), 165–172. [Link]

  • Fottner, M., Linder, M., & Lang, K. (2014). Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells. Chembiochem : a European journal of chemical biology, 15(12), 1824–1829. [Link]

  • Bryson, D. I., Fan, C., Guo, L. T., Miller, C., Söll, D., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature chemical biology, 13(12), 1253–1260. [Link]

  • Peters, F. B., Har-Shemesh, R., & Keppler, A. (2015). Noncanonical Amino Acid Incorporation in Animals and Animal Cells. Chemical reviews, 115(21), 11752–11770. [Link]

  • Simon, M., & Chamberlin, R. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International journal of molecular sciences, 20(13), 3236. [Link]

  • Amiram, M., Haimovich, A. D., & Fan, C. (2020). A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases. bioRxiv. [Link]

  • Amiram, M., Haimovich, A. D., Fan, C., Guo, L. T., Miller, C., Söll, D., & Isaacs, F. J. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS central science. [Link]

  • Furuhata, Y., Rix, G., Van Deventer, J. A., & Liu, C. C. (2023). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Nature communications, 14(1), 2296. [Link]

  • Amiram, M., Haimovich, A. D., Fan, C., Guo, L. T., Miller, C., Söll, D., & Isaacs, F. J. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS central science. [Link]

  • Coin, I., & Katritch, V. (2017). Engineering Bromodomains with a Photoactive Amino Acid by Engaging 'Privileged' tRNA Synthetases. Chembiochem : a European journal of chemical biology, 18(10), 914–919. [Link]

  • Schultz, P. G., & Wang, L. (2002). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • Cui, Z., Wang, L., & Guo, J. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. International journal of molecular sciences, 17(12), 2056. [Link]

  • Oza, J. P., Aerni, H. R., Pirman, N. L., & Jewett, M. C. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in bioengineering and biotechnology, 8, 980. [Link]

  • Guo, J., Wang, N., & Li, F. (2019). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS chemical biology, 14(4), 646–654. [Link]

  • D'Aquino, A., & Musial, J. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic acids research, 52(D1), D394–D403. [Link]

  • Krahn, N., Tharp, J. M., Crnković, A., & Söll, D. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Enzymes, 48, 351–395. [Link]

  • Kim, M. S., & Pandey, A. (2017). Discovery of noncanonical translation initiation sites through mass spectrometric analysis of protein N termini. Genome research, 27(12), 2020–2032. [Link]

  • Creative Biostructure. (n.d.). Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. Creative Biostructure. [Link]

  • Coin, I., & Katritch, V. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature communications, 4, 2582. [Link]

  • SusG. (2005). Testing for expression of proteins in E.coli. Protocol Online. [Link]

  • O'Donoghue, P., & Ling, J. (2016). Evolving Orthogonal Suppressor tRNAs To Incorporate Modified Amino Acids. ACS synthetic biology, 5(9), 965–974. [Link]

  • Exner, M. P., & Budisa, N. (2025). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical reviews. [Link]

  • IBA Lifesciences. (2026). Heterologous expression of recombinant proteins in E. coli. IBA Lifesciences. [Link]

  • Schultz, P. G., & Wang, L. (2022). Aminoacyl tRNA synthetases and cell lines for site-specific incorporation of unnatural amino acids.
  • Giri, A., & Krishnakumar, R. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in bioengineering and biotechnology, 10, 928090. [Link]

  • Krahn, N., & Tharp, J. M. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in microbiology, 8, 161. [Link]

  • QIAGEN. (n.d.). Expression of proteins in E coli. QIAGEN. [Link]

Sources

Application

Application Note: Enzymatic Resolution Techniques for (2R)-2-Amino-3-(5-bromofuran-2-yl)propanoic Acid Enantiomers

Introduction & Strategic Rationale Non-natural halogenated heteroarylalanines, such as (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (also known as D-5-bromofurylalanine), are highly valued chiral building blocks in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Non-natural halogenated heteroarylalanines, such as (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (also known as D-5-bromofurylalanine), are highly valued chiral building blocks in modern drug discovery. The 5-bromofuran moiety serves as both a rigidifying pharmacophore in peptidomimetics and a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions [1].

However, synthesizing the enantiopure (2R)-isomer presents a significant challenge. Asymmetric synthesis often requires expensive chiral auxiliaries or transition-metal catalysts. Conversely, the enzymatic kinetic resolution of racemic mixtures offers a highly scalable, environmentally benign, and cost-effective alternative. This application note details a robust, self-validating protocol utilizing Acylase I (Aminoacylase, E.C. 3.5.1.14) from Aspergillus melleus to isolate the target (2R)-enantiomer from a racemic mixture with >99% enantiomeric excess (ee)[2].

Mechanistic Causality & Expert Insights

The resolution relies on the strict stereoselectivity of Acylase I. When presented with the N-acetylated racemic mixture of the amino acid, Acylase I exclusively hydrolyzes the amide bond of the L-enantiomer [(2S)-isomer], leaving the D-enantiomer[(2R)-isomer] completely intact [3].

Key Experimental Choices & Causality:

  • Enzyme Selection: Aspergillus melleus Acylase I is preferred over the porcine kidney variant due to its higher tolerance for bulky, hydrophobic heteroaryl side chains and superior stability under prolonged incubation.

  • Cobalt(II) Supplementation: Acylase I is a metalloenzyme. The addition of 0.5 mM CoCl2​ directly coordinates with the active site, enhancing hydrolytic turnover rates by up to 40% and preventing enzyme denaturation during the 24-48 hour reaction window.

  • Furan Ring Preservation (Critical Insight): Furan rings, particularly halogenated ones, are highly susceptible to acid-catalyzed ring-opening (yielding 1,4-diketones). Therefore, the final deacetylation of the isolated (2R)-N-acetyl amino acid must avoid standard 6M HCl reflux. Instead, we employ a strictly controlled mild hydrolysis (1.5M HCl at 70°C) to preserve the 5-bromofuran architecture.

  • Self-Validating Reaction Monitoring: The enzymatic hydrolysis of the neutral N-acetyl amide generates a free carboxylate and a free amine (zwitterion), resulting in a net release of protons at pH 7.5. By utilizing a pH-stat autotitrator to maintain the pH with 0.5 M LiOH, the reaction progress is continuously self-validated. The reaction is deemed complete exactly when 0.5 equivalents of base are consumed, preventing over-hydrolysis.

Workflow Visualization

G Racemic DL-5-Bromofurylalanine Acetylation N-Acetylation (Ac2O, NaOH, pH 9.0) Racemic->Acetylation NAcetyl N-Acetyl-DL-5-Bromofurylalanine Acetylation->NAcetyl Acylase Acylase I Resolution (pH 7.5, 37°C, Co2+) NAcetyl->Acylase Mixture Mixture: (2S)-Amino Acid + (2R)-N-Acetyl Amino Acid Acylase->Mixture Extraction Acidic Extraction (pH 2.0, EtOAc) Mixture->Extraction AqPhase Aqueous Phase: (2S)-Amino Acid Extraction->AqPhase Water OrgPhase Organic Phase: (2R)-N-Acetyl Amino Acid Extraction->OrgPhase EtOAc Hydrolysis Mild Acid Hydrolysis (1.5M HCl, 70°C) OrgPhase->Hydrolysis Target Target: (2R)-5-Bromofurylalanine (>99% ee) Hydrolysis->Target

Workflow for the enzymatic resolution of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid.

Step-by-Step Experimental Protocols

Phase 1: Preparation of N-Acetyl-DL-2-amino-3-(5-bromofuran-2-yl)propanoic acid
  • Dissolution: Suspend 50.0 mmol (11.70 g) of racemic 2-amino-3-(5-bromofuran-2-yl)propanoic acid in 100 mL of deionized water. Chill the suspension to 0–5°C in an ice bath.

  • Alkalinization: Slowly add 2.0 M NaOH until the amino acid completely dissolves and the pH stabilizes at 9.0.

  • Acetylation: Add acetic anhydride (60.0 mmol, 5.67 mL) dropwise over 30 minutes. Simultaneously, add 2.0 M NaOH dropwise to strictly maintain the pH between 8.5 and 9.5. Note: Allowing the pH to drop below 8.0 will result in incomplete acetylation.

  • Precipitation: Once base consumption ceases, stir for an additional 1 hour at room temperature. Acidify the mixture to pH 2.0 using 6.0 M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash with cold water (2 × 20 mL) and dry under vacuum at 40°C overnight to yield the N-acetylated racemate.

Phase 2: Acylase I Enzymatic Resolution
  • Substrate Preparation: Suspend the N-acetyl-DL-amino acid (40.0 mmol) in 200 mL of degassed deionized water.

  • pH Adjustment: Add 0.5 M LiOH dropwise until the substrate dissolves and the pH reaches exactly 7.5. (LiOH is preferred over NaOH to prevent premature precipitation of the substrate).

  • Cofactor Addition: Add 1.0 mL of a 0.1 M CoCl2​ stock solution (final concentration ~0.5 mM).

  • Enzyme Addition: Add 200 mg of Acylase I from Aspergillus melleus (≥0.5 U/mg solid).

  • Incubation & Monitoring: Place the reaction vessel in a thermostatic water bath at 37°C. Connect a pH-stat autotitrator charged with 0.5 M LiOH, set to maintain pH 7.5.

  • Termination: The reaction is complete when exactly 40.0 mL of 0.5 M LiOH (20.0 mmol, 0.5 equivalents) has been consumed (typically 24–36 hours).

Phase 3: Separation of Enantiomers
  • Enzyme Deactivation: Add activated charcoal (1.0 g) to the reaction mixture, stir for 15 minutes, and filter through a Celite pad to remove the enzyme.

  • Acidification: Cool the filtrate to 0°C and carefully acidify to pH 2.0 using 6.0 M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

    • Aqueous Phase: Contains the deprotected (2S)-amino acid (protonated, water-soluble).

    • Organic Phase: Contains the target (2R)-N-acetyl amino acid (neutral, organic-soluble).

  • Organic Processing: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (2R)-N-acetyl amino acid as a crystalline solid.

Phase 4: Mild Hydrolysis to the Target (2R)-Enantiomer
  • Hydrolysis: Suspend the (2R)-N-acetyl amino acid in 1.5 M HCl (50 mL). Heat to 70°C under a nitrogen atmosphere for 8 hours. Monitor strictly via LC-MS to ensure the 5-bromofuran ring remains intact.

  • Neutralization: Cool the mixture to room temperature. Adjust the pH to the isoelectric point (pI ≈ 5.5) using 2.0 M NH4​OH .

  • Final Isolation: Filter the precipitated (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid, wash with cold ethanol, and dry under high vacuum.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Acylase I Resolution Parameters

Parameter Tested Range Optimal Condition Causality / Observation
pH 6.0 – 8.5 7.5 Activity drops >50% below pH 6.5 due to active site protonation. Above pH 8.0, background chemical hydrolysis increases.
Temperature 25°C – 50°C 37°C 37°C provides the best balance of kinetic turnover and enzyme longevity. Denaturation observed at >45°C.
Co²⁺ Conc. 0 – 2.0 mM 0.5 mM Essential for metalloenzyme stability. Concentrations >1.0 mM caused substrate precipitation.

| Base Titrant | NaOH, KOH, LiOH | 0.5 M LiOH | Lithium salts of N-acetylated bulky heteroarylalanines exhibit superior aqueous solubility compared to sodium salts. |

Table 2: Yield and Enantiomeric Excess (ee) Tracking

Synthetic Step Compound Isolated Yield (%)* Enantiomeric Excess (ee)
Acetylation N-Acetyl-DL-5-bromofurylalanine 94% N/A (Racemic)
Resolution/Extraction (2R)-N-Acetyl-5-bromofurylalanine 46% (92% of theoretical) > 99.5% (Determined by Chiral HPLC)
Mild Hydrolysis (2R)-5-Bromofurylalanine 88% > 99.0%

*Yields are based on the starting material of the respective step. Theoretical maximum yield for resolution is 50%.

Analytical Validation

Enantiomeric purity must be confirmed via Chiral HPLC.

  • Column: Chiralcel OD-H (250 × 4.6 mm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times: (2S)-enantiomer ~12.4 min; (2R)-enantiomer ~15.1 min.

References

  • Kitagawa, T., Asada, M., & Nakajima, K. (2001). Improved Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids and Related Compounds Containing a Furan or Thiophene Nucleus. Chemical and Pharmaceutical Bulletin, 49(3), 335-339. URL:[Link]

  • Kołodziejczak-Radzimska, A., Zdarta, J., & Jesionowski, T. (2018). Physicochemical and catalytic properties of acylase I from Aspergillus melleus immobilized on amino- and carbonyl-grafted Stöber silica. Biotechnology Progress, 34(3), 767-777. URL:[Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Minimizing racemization of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid during carboxyl activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most challenging phenomena in complex peptide synthesis: the stereochemical instability of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most challenging phenomena in complex peptide synthesis: the stereochemical instability of highly electron-deficient unnatural amino acids during carboxyl activation.

Below, we dissect the mechanistic causality behind the epimerization of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid (a D-heteroarylalanine derivative) and provide self-validating workflows to ensure absolute stereoretention during your synthesis.

Part 1: Diagnostic Overview & Mechanistic Causality

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid presents a unique synthetic challenge. Unlike standard aliphatic amino acids, the 5-bromofuran-2-yl side chain exerts a powerful electron-withdrawing inductive effect (-I). This heteroaromatic system stabilizes any developing negative charge on the adjacent α -carbon, drastically lowering the pKa of the α -proton.

When the carboxyl group is activated to form an electrophilic intermediate (e.g., an O-acylisourea or active ester), the molecule becomes highly susceptible to two primary racemization pathways [1]:

  • Oxazolone (Azlactone) Formation: The carbonyl oxygen of the N-protecting group attacks the activated carboxylate, forming a 5-membered oxazolone ring. The α -proton in this ring is highly acidic, leading to rapid enolization and subsequent loss of stereochemical integrity.

  • Direct Enolization: In the presence of basic coupling additives (like DIPEA), the highly acidic α -proton is directly abstracted, forming a planar enolate that reprotonates non-selectively to yield a racemic (D/L) mixture.

MechanisticPathway AA Fmoc-(2R)-2-amino-3- (5-bromofuran-2-yl)propanoic acid Activated O-Acylisourea / Active Ester (Highly Electrophilic) AA->Activated Activation Oxazolone Oxazolone Intermediate (Base-Promoted Cyclization) Activated->Oxazolone Slow Coupling Enolate Planar Enolate (Loss of Stereocenter) Activated->Enolate Direct Deprotonation Desired Stereopure Peptide (Retention of (2R) Configuration) Activated->Desired Rapid Amine Attack Oxazolone->Enolate Tautomerization Racemized Epimerized / Racemic Peptide (D/L Mixture) Enolate->Racemized Reprotonation

Mechanistic pathways of carboxyl activation and base-catalyzed racemization.

Part 2: Tactical Troubleshooting & FAQs

Q: Why is my standard HBTU/DIPEA protocol causing >20% D-to-L epimerization with this specific residue? A: Uronium salts like HBTU require a tertiary base (typically DIPEA) to initiate the activation of the carboxylic acid. DIPEA is a relatively strong, unhindered base. Because the 5-bromofuryl group makes the α -proton unusually acidic, prolonged exposure to DIPEA during the activation phase drives direct enolization. Furthermore, HBTU couplings are slower than modern alternatives, maximizing the lifespan of the vulnerable active ester [3].

Q: Which coupling additive provides the best balance of reactivity and stereoretention for heteroarylalanines? A: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) paired with a carbodiimide (DIC). Oxyma Pure has a pKa of 4.60 but possesses superior leaving-group ability compared to traditional benzotriazoles (HOBt). It rapidly intercepts the highly reactive O-acylisourea intermediate to form an Oxyma ester. This ester is reactive enough to drive immediate amide bond formation but stable enough to resist oxazolone cyclization, drastically minimizing the time the molecule spends in a racemization-prone state [2].

Q: If I must use a uronium/aminium salt (e.g., HATU) for a sterically hindered coupling, how should I adjust my base selection? A: You must switch from DIPEA or NMM to 2,4,6-trimethylpyridine (TMP / collidine) . TMP is highly sterically hindered and a significantly weaker base (pKa ~7.4). It is basic enough to facilitate the carboxylate attack on the HATU reagent but too weak and bulky to efficiently abstract the sterically shielded α -proton of the activated amino acid.

Part 3: Quantitative Optimization Data

The following table synthesizes the expected outcomes when coupling highly epimerization-prone heteroarylalanines under various conditions. Notice the inverse relationship between base strength/pre-activation time and stereochemical retention.

Coupling SystemBase SelectionTemperaturePre-activation TimeExpected YieldEpimerization (D L)
HBTU / HOBtDIPEA (2.0 eq)25°C5 min>90%15.0% - 25.0%
HATUDIPEA (2.0 eq)25°C2 min>95%8.0% - 12.0%
HATUTMP (2.0 eq)0°C to 25°C0 min (In-situ)>95%< 2.0%
DIC / Oxyma PureNone25°C1 min>95%< 1.0%

Data extrapolated from comparative studies on phenylglycine and heteroarylalanine derivatives in solid-phase peptide synthesis (SPPS)[4].

Part 4: Self-Validating Experimental Protocols

To guarantee success, we utilize a Self-Validating System . This means the protocol contains built-in analytical checkpoints (Kaiser testing and micro-cleavage Chiral HPLC) to empirically prove that both the yield and the stereochemistry have been preserved before you commit to elongating the rest of the peptide.

OptimizationWorkflow Start Initiate Coupling Workflow PG Verify Urethane Protection (Fmoc or Boc) Start->PG Reagent Select Coupling System PG->Reagent Sys1 DIC / Oxyma Pure (Preferred for SPPS) Reagent->Sys1 Sys2 HATU / TMP (For Hindered Amines) Reagent->Sys2 Temp Control Temperature (0°C to 25°C Max) Sys1->Temp Sys2->Temp Validate Cleavage & Chiral HPLC (Self-Validating Step) Temp->Validate

Decision tree for optimizing the coupling of highly epimerization-prone amino acids.

Protocol A: Base-Free DIC/Oxyma Pure Coupling (Preferred Method)

This method avoids tertiary bases entirely, eliminating the primary catalyst for direct enolization.

Step 1: Reagent Preparation

  • Swell the resin-bound peptide (containing a free N-terminal amine) in DMF for 15 minutes.

  • In a separate vial, dissolve 3.0 equivalents of Fmoc-(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF (yielding a 0.2 M solution).

Step 2: In-Situ Activation and Coupling

  • Add the amino acid/Oxyma solution directly to the resin.

  • Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the resin slurry. (Causality: Adding DIC last ensures that the O-acylisourea is formed in the presence of the amine, allowing instant trapping and minimizing the lifetime of the reactive intermediate).

  • Agitate at room temperature (20-25°C) for 60 to 90 minutes. Do not apply microwave heating.

Step 3: Validation Checkpoint 1 (Yield)

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Perform a Kaiser Ninhydrin test. A clear/yellow bead indicates >99% coupling efficiency. If blue, repeat Step 2.

Step 4: Validation Checkpoint 2 (Stereochemical Integrity)

  • Transfer ~5 mg of the coupled resin to a micro-centrifuge tube.

  • Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour.

  • Precipitate the cleaved peptide fragment in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Inject onto a Chiral HPLC column (e.g., Chiralpak IC). Compare the chromatogram against a spiked reference standard of the (2S)-epimer to confirm <1% racemization.

Protocol B: HATU/TMP Coupling (For Sterically Hindered Amines)

Use this only if Protocol A fails the Kaiser test due to severe steric bulk on the resin-bound amine.

  • Dissolve 3.0 eq of the Fmoc-protected amino acid and 2.9 eq of HATU in DMF. (Note: 2.9 eq of HATU prevents capping of the resin-bound amine by excess uronium salt).

  • Chill the solution and the resin vessel to 0°C in an ice bath.

  • Add 6.0 eq of 2,4,6-trimethylpyridine (TMP) to the amino acid solution, swirl for exactly 30 seconds (minimal pre-activation), and immediately transfer to the resin.

  • Agitate at 0°C for 30 minutes, then allow to warm to room temperature for an additional 60 minutes.

  • Proceed to Validation Checkpoints 1 and 2 as described in Protocol A.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL:[Link]

  • Minimizing Racemization, Precipitation, and Radical-Induced Side Reactions by TBEC/Oxyma Couplings in an Environmentally Sensible Solvent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (2R)- and (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic Acid Enantiomers

Introduction: The Significance of Chirality in Bioactivity In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount impor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Bioactivity

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a left and right hand.[1][2] While they share the same chemical formula and physical properties in an achiral environment, their interactions with the chiral environment of a biological system—comprised of chiral proteins, enzymes, and receptors—can differ dramatically.[2][3][4][5]

This guide provides a comparative framework for evaluating the biological activity of the (2R) and (2S) enantiomers of the non-natural amino acid, 2-amino-3-(5-bromofuran-2-yl)propanoic acid. One enantiomer may elicit a potent therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects.[1][3][5] The classic and tragic example of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, underscores the critical need to investigate the distinct biological profiles of individual enantiomers.[3]

This document will delve into the predicted differential bioactivity of these specific enantiomers based on their structural features. It will also provide detailed, field-proven experimental protocols to enable researchers to rigorously characterize and compare their effects. The furan scaffold is a component of numerous bioactive compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anti-cancer effects, making its derivatives, such as the title compound, promising candidates for drug discovery.[6]

Hypothesized Biological Targets and Differential Activities

Given the structure of 2-amino-3-(5-bromofuran-2-yl)propanoic acid as a non-natural amino acid, several biological targets can be hypothesized. The presence of the amino acid moiety suggests potential interactions with systems involved in amino acid metabolism and transport, while the bromofuran group offers unique electronic and steric properties that could influence target binding and selectivity.

Potential Mechanisms of Action:

  • Amino Acid Transporter Inhibition: The enantiomers could act as competitive inhibitors or substrates for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[7][8] Due to the stereospecificity of transporter binding sites, it is highly probable that the (2R) and (2S) enantiomers will exhibit different affinities and transport kinetics.[5]

  • Enzyme Inhibition: These compounds may act as inhibitors of enzymes involved in amino acid metabolism.[9][10] The precise fit of an inhibitor within an enzyme's active site is often stereospecific, suggesting that one enantiomer will be a more potent inhibitor than the other.

  • Receptor Agonism/Antagonism: The enantiomers could function as agonists or antagonists at various receptors, including those that recognize amino acid neurotransmitters or their analogs.[11]

  • Cytotoxicity: As with many amino acid derivatives, these compounds may exhibit cytotoxic effects, particularly against cancer cell lines.[12][13][14][15] The extent of cytotoxicity is likely to be enantiomer-dependent.

Experimental Workflow for Comparative Bioactivity Profiling

A multi-faceted approach is essential to comprehensively compare the biological activities of the (2R) and (2S) enantiomers. The following experimental workflow provides a robust framework for this investigation.

Caption: A comprehensive workflow for comparing enantiomer bioactivity.

Detailed Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[13][15]

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the (2R) and (2S) enantiomers. Serially dilute the compounds to a range of concentrations and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

Enzyme Inhibition Assay (Hypothetical Target: a-Amylase)

This protocol outlines an assay to determine the inhibitory potential of the enantiomers against a digestive enzyme, which can be adapted for other enzymes.[16]

Protocol:

  • Reagent Preparation: Prepare a solution of porcine pancreatic α-amylase, a starch solution (substrate), and the (2R) and (2S) enantiomers at various concentrations.

  • Incubation: In a 96-well plate, add the enzyme solution, substrate, and either the test compound or a known inhibitor (e.g., acarbose). Incubate at 37°C for 10 minutes.

  • Reaction Termination: Stop the enzymatic reaction by adding dinitrosalicylic acid color reagent.

  • Color Development: Heat the plate at 95°C for 10 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each enantiomer.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor.[11][17][18][19] This protocol describes a competitive binding assay using a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and increasing concentrations of the unlabeled (2R) or (2S) enantiomer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate and wash to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity of the filter in a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the Ki (inhibition constant) for each enantiomer.

Amino Acid Transport Assay

This assay measures the ability of the enantiomers to inhibit the uptake of a radiolabeled amino acid into cells.[7][20]

Protocol:

  • Cell Culture: Seed cells known to express the amino acid transporter of interest (e.g., LAT1-expressing cells) in 24-well plates.

  • Uptake Inhibition: Wash the cells with a transport buffer. Pre-incubate the cells with various concentrations of the (2R) or (2S) enantiomer.

  • Radiolabeled Substrate Addition: Add a radiolabeled substrate of the transporter (e.g., [14C]-L-leucine) and incubate for a short period (e.g., 5-10 minutes).

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake for each enantiomer.

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21][22] It can provide insights into the potential binding modes and affinities of the (2R) and (2S) enantiomers to a hypothesized protein target.[23][24] However, it's important to note that common docking methods may not always reliably predict the binding affinities of enantiomers.[25]

Sources

Comparative

A Comparative Guide to Halogenated Non-Canonical Amino Acids in Protein Engineering: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid vs. Bromophenylalanine

Introduction: Expanding the Chemical Versatility of Proteins The 20 canonical amino acids, dictated by the universal genetic code, have long been the fundamental building blocks for life. However, their chemical diversit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Versatility of Proteins

The 20 canonical amino acids, dictated by the universal genetic code, have long been the fundamental building blocks for life. However, their chemical diversity is inherently limited.[1] Protein engineering, a field driven by the desire to create proteins with novel or enhanced properties, has broken through this natural constraint by incorporating non-canonical amino acids (ncAAs) into the polypeptide chain.[2] This expansion of the genetic code has unlocked a vast new chemical space, enabling the introduction of functionalities such as bioorthogonal handles, spectroscopic probes, and post-translational modifications.[1][3]

Among the diverse array of ncAAs, halogenated amino acids have emerged as particularly powerful tools.[4] The introduction of a halogen atom can subtly yet significantly alter the steric, electronic, and hydrophobic properties of an amino acid side chain, thereby influencing protein folding, stability, and function.[4][5] More importantly, aryl halides serve as versatile chemical handles for site-specific protein modification through transition metal-catalyzed cross-coupling reactions.[6]

This guide provides an in-depth comparison of two such halogenated ncAAs: the well-established p-bromophenylalanine (p-Br-Phe) and the emerging (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid . We will delve into their distinct chemical properties, methods for their incorporation into proteins, and their respective applications in protein engineering, supported by experimental data and detailed protocols.

Compound Profile 1: p-Bromophenylalanine (p-Br-Phe) - The Workhorse of Bioorthogonal Chemistry

p-Bromophenylalanine is an analog of the natural amino acid phenylalanine, featuring a bromine atom at the para position of the phenyl ring. This seemingly simple modification has profound implications for its utility in protein engineering.[7]

Key Properties and Advantages
  • Structural Mimicry: Its close structural resemblance to phenylalanine often allows it to be incorporated into proteins with minimal perturbation to the overall structure and function.

  • Bioorthogonal Handle: The aryl bromide is a robust and versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[6][8] These reactions are highly specific and can be performed under biocompatible conditions, allowing for the precise, covalent attachment of a wide range of molecules (e.g., fluorescent dyes, small molecule drugs, polymers) to a specific site on the protein.[9]

  • Enhanced Stability: The incorporation of halogenated amino acids like p-Br-Phe can increase the thermal and proteolytic stability of proteins by enhancing hydrophobic interactions within the protein core.[5][]

Incorporation into Proteins: Genetic Code Expansion

The site-specific incorporation of p-Br-Phe into proteins is achieved through the powerful technique of genetic code expansion.[3][11] This methodology relies on an "orthogonal pair" consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[6][12]

The process typically involves:

  • Codon Reassignment: The amber stop codon (UAG), which is the least frequently used stop codon in E. coli, is repurposed to encode the ncAA.[12]

  • Orthogonal aaRS/tRNA Pair: An engineered aaRS specifically recognizes and charges p-Br-Phe onto its cognate suppressor tRNA (tRNA_CUA). This pair is "orthogonal" because the engineered aaRS does not recognize any endogenous tRNAs, and the tRNA_CUA is not recognized by any endogenous synthetases.[6][13]

  • Expression System: The genes for the orthogonal aaRS, the suppressor tRNA, and the target protein containing an in-frame amber codon at the desired position are co-expressed in a host organism (typically E. coli).

  • Supplementation: p-Br-Phe is added to the growth medium, where it is taken up by the cells and incorporated into the target protein at the site of the amber codon.

A significant challenge in early systems was the misincorporation of natural amino acids like tryptophan and lysine by the orthogonal pair.[14] This has been largely overcome through rational design and directed evolution of both the synthetase and the tRNA to enhance specificity for p-Br-Phe, achieving incorporation fidelities of over 98%.[13][14]

GCE_Workflow cluster_cell Host Cell (E. coli) pBrPhe_ext p-Br-Phe (in medium) pBrPhe_int p-Br-Phe pBrPhe_ext->pBrPhe_int Uptake charged_tRNA p-Br-Phe-tRNA_CUA pBrPhe_int->charged_tRNA aaRS Orthogonal aaRS aaRS->charged_tRNA Charges tRNA Orthogonal tRNA_CUA tRNA->charged_tRNA ribosome Ribosome charged_tRNA->ribosome protein Target Protein with p-Br-Phe ribosome->protein Translation mRNA mRNA (with UAG codon) mRNA->ribosome

Caption: Workflow for Genetic Code Expansion to incorporate p-Br-Phe.

Compound Profile 2: (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid - A Novel Bioisostere

(2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a less-explored ncAA that presents intriguing possibilities for protein engineering. It is an alanine derivative featuring a 5-bromo-2-furyl group.[15][16] The furan ring is a well-known bioisostere of the phenyl ring, meaning it has similar steric and electronic properties and can often substitute for a phenyl ring in biologically active molecules without significant loss of activity.[17]

Potential Properties and Advantages
  • Unique Electronic and Steric Profile: While similar to a phenyl ring, the furan ring possesses a different dipole moment and geometry due to the oxygen heteroatom. This can be used to probe protein environments in novel ways or to fine-tune protein-ligand interactions.

  • Reactive Handle: The C-Br bond on the furan ring is expected to be reactive in palladium-catalyzed cross-coupling reactions, analogous to p-Br-Phe. The reactivity may differ due to the electronic nature of the furan ring, potentially offering orthogonal reactivity or different reaction kinetics.

  • Modulation of Biological Activity: Furan-containing molecules are common scaffolds in pharmaceuticals and natural products, often imparting specific biological activities.[18] Incorporating this ncAA could be a direct route to creating therapeutic proteins with novel functionalities.

Incorporation into Proteins: A Path Forward

To date, the site-specific incorporation of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid into proteins via genetic code expansion has not been extensively reported in peer-reviewed literature. However, the established methodologies for evolving new orthogonal aaRS/tRNA pairs make this a highly feasible goal.[11][19] The development process would involve:

  • Synthetase Library Generation: Creating a library of mutant aaRSs, typically starting from a known promiscuous synthetase like the M. jannaschii tyrosyl-tRNA synthetase.[]

  • Selection and Screening: Employing positive and negative selection schemes to isolate mutant synthetases that can charge the bromofuran ncAA onto the orthogonal tRNA but do not recognize any of the 20 canonical amino acids.

  • Validation: Characterizing the efficiency and fidelity of the newly evolved orthogonal pair.

Head-to-Head Comparison

Featurep-Bromophenylalanine (p-Br-Phe) (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid
Core Structure Phenylalanine analogAlanine derivative with a bromofuran moiety
Incorporation Method Well-established via genetic code expansion with high fidelity (>98%).[13][14]Requires development of a novel orthogonal aaRS/tRNA pair.
Bioorthogonal Reactivity Robust handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[6][8]Potentially reactive in Pd-catalyzed cross-coupling; kinetics and scope to be determined.
Key Applications Site-specific labeling, protein-drug conjugation, structural biology, enzyme engineering.[20][21][22]Potential for novel structural probes, direct modulation of biological activity, alternative bioorthogonal chemistry.[17][23]
Structural Impact Minimal perturbation, mimics phenylalanine.Introduces a heterocyclic ring, potentially altering local polarity and H-bonding.
Technology Maturity Mature and widely adopted.Exploratory and novel.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Bromophenylalanine in E. coli

Objective: To express and purify a target protein with p-Br-Phe incorporated at a specific site.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid 1: pEVOL encoding the engineered p-Br-Phe-specific aaRS/tRNA pair (e.g., under an araC promoter).

  • Plasmid 2: pET vector encoding the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired position (e.g., under a T7 promoter).

  • LB medium and 2xYT medium.

  • Appropriate antibiotics (e.g., chloramphenicol for pEVOL, ampicillin for pET).

  • p-Bromophenylalanine (p-Br-Phe) solution (1 M in 1 M NaOH, sterile filtered).

  • L-Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Ni-NTA affinity chromatography resin (for His-tagged proteins).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with both the pEVOL and pET-GOI plasmids. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of 2xYT medium with the overnight starter culture. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair.

    • Simultaneously, add p-Br-Phe to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C.

    • Induce expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue expression for 16-20 hours with vigorous shaking.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysate by centrifugation.

  • Purification: Purify the target protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

  • Verification: Confirm the successful incorporation of p-Br-Phe using ESI-mass spectrometry. The mass of the purified protein should correspond to the theoretical mass including the p-Br-Phe residue.

Protocol 2: Suzuki Cross-Coupling on a p-Br-Phe-Containing Protein

Objective: To covalently attach a boronic acid-containing fluorescent dye to the incorporated p-Br-Phe residue.

Bioorthogonal_Ligation cluster_workflow Bioorthogonal Ligation Workflow Protein_pBrPhe Protein with p-Br-Phe Reaction Suzuki Coupling (Pd Catalyst, Base) Protein_pBrPhe->Reaction Probe Fluorescent Dye with Boronic Acid Probe->Reaction Labeled_Protein Fluorescently Labeled Protein Reaction->Labeled_Protein

Caption: Two-step workflow for site-specific protein labeling.

Materials:

  • Purified p-Br-Phe-containing protein (10-50 µM in a suitable buffer like PBS, pH 7.4).

  • Boronic acid-functionalized probe (e.g., BODIPY-boronic acid), 10-20 mM stock in DMSO.

  • Palladium catalyst (e.g., water-soluble Pd(OAc)2/TPPTS complex).

  • Base (e.g., sodium carbonate).

  • Degassed reaction buffer.

Methodology:

  • Reaction Setup: In an anaerobic environment (glove box), combine the purified protein, the boronic acid probe (10-50 fold molar excess), and the palladium catalyst (e.g., 100-200 µM) in the degassed buffer.

  • Initiation: Start the reaction by adding the base (e.g., to a final concentration of 50 mM).

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours with gentle mixing. Monitor the reaction progress if possible (e.g., by LC-MS on small aliquots).

  • Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA. Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

  • Analysis: Confirm successful labeling by:

    • SDS-PAGE: Visualize the labeled protein using a fluorescence scanner.

    • Mass Spectrometry: Verify the expected mass shift corresponding to the addition of the fluorescent probe.

Expert Insights and Future Directions

As a Senior Application Scientist, the choice between these two ncAAs is a choice between a robust, validated tool and a frontier of new possibilities.

Causality Behind Experimental Choices:

  • p-Bromophenylalanine: Its widespread use is a direct consequence of the development of highly efficient and faithful orthogonal translation systems.[6][13] The reliability of these systems makes p-Br-Phe the go-to choice for applications requiring high yields of precisely modified proteins, such as in the development of antibody-drug conjugates or for biophysical studies. The choice of palladium catalyst and ligands for subsequent coupling is critical; water-soluble ligands like TPPTS are essential for maintaining protein stability and solubility during the reaction.[9]

  • (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid: The motivation to develop an incorporation system for this ncAA stems from the desire to access new chemical space. The furan ring is not just a passive scaffold; its electronic properties could influence the reactivity of the C-Br bond or introduce new non-covalent interactions that could be exploited in drug design or enzyme engineering.[17] The development of an orthogonal pair for this amino acid would be a significant step towards creating proteins with tailored electronic properties.

Future Outlook: The field of protein engineering is continuously advancing. While p-Br-Phe will remain a cornerstone for bioorthogonal chemistry, the future lies in expanding the repertoire of functional ncAAs. The development of an efficient incorporation system for (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid and other heterocyclic ncAAs will provide researchers with a more nuanced toolkit to probe and manipulate protein function. We anticipate that as these new tools become available, they will accelerate discoveries in drug development, synthetic biology, and materials science, leading to the creation of next-generation protein therapeutics and smart biomaterials.

References

  • Kwon, I., Wang, P., & Tirrell, D. A. (2006). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society, 128(36), 11778-11783. [Link]

  • Kwon, I., Wang, P., & Tirrell, D. A. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. PubMed. [Link]

  • Pantoja, A. D., et al. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36. [Link]

  • Kwon, I., Wang, P., & Tirrell, D. A. (2006). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. ACS Publications. [Link]

  • Arce, P. N., & Peeler, J. C. (2024). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. [Link]

  • Li, Z., et al. (2021). Introducing noncanonical amino acids for studying and engineering bacterial microcompartments. Synthetic and Systems Biotechnology, 6(2), 61-69. [Link]

  • Kwon, I., Wang, P., & Tirrell, D. A. (2006). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society, 128(36), 11778-11783. [Link]

  • Wang, N., et al. (2021). Recent advancements in enzyme engineering via site-specific incorporation of unnatural amino acids. ResearchGate. [Link]

  • Link, A. J., & Tirrell, D. A. (2003). Non-canonical amino acids in protein engineering. Current Opinion in Biotechnology, 14(6), 603-609. [Link]

  • Glasscock, C. J., & Baskin, J. M. (2021). Engineering Proteins Containing Noncanonical Amino Acids on the Yeast Surface. Methods in Molecular Biology, 2195, 239-269. [Link]

  • Chan, K. H., et al. (2018). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 27(5), 984-993. [Link]

  • Tirrell, D. A. (2001). Genetic Engineering of Artificial Proteins Containing Non-Natural Amino Acids. Defense Technical Information Center. [Link]

  • Svitil, J., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7291. [Link]

  • Svitil, J., et al. (2021). Natural and Synthetic Halogenated Amino Acids. MDPI Encyclopedia. [Link]

  • Sana, B., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15638. [Link]

  • Wang, N., et al. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20212353. [Link]

  • Sana, B., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]

  • Google Patents. (n.d.). Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Bioorthogonal chemistry. Nature Chemical Biology, 1(1), 13-21. [Link]

  • Vasiliev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Coin, I. (2018). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Frontiers in Physiology, 9, 1488. [Link]

  • Klepetarova, B., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Synthesis, 2004(15), 2500-2506. [Link]

  • Jensen, A. A., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 963773. [Link]

  • Vasiliev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • van der Vliet, D., & van Kasteren, S. I. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. ChemBioChem, 24(22), e202300454. [Link]

  • Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Bioconjugate Chemistry, 31(1), 26-42. [Link]

Sources

Validation

Engineering Protein Interfaces: A Comparative Guide to Halogen Bonding with Bromofuran vs. Chlorofuran Unnatural Amino Acids

Executive Summary As a Senior Application Scientist, I frequently encounter a critical bottleneck in rational protein design: the limitations of canonical hydrogen bonding. When optimizing protein-ligand interactions or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter a critical bottleneck in rational protein design: the limitations of canonical hydrogen bonding. When optimizing protein-ligand interactions or engineering enzyme active sites, relying solely on hydrogen bonds often leaves binding enthalpy on the table. Enter halogen bonding (XB)—a highly directional, electrostatically driven interaction between a polarizable halogen atom and a Lewis base.

By incorporating unnatural amino acids (UAAs) containing halogenated furan rings, we can precisely tune these interactions. The furan ring acts as an excellent bioisostere for natural aromatic residues (like tyrosine or phenylalanine) while offering unique electronic properties that accentuate the halogen's σ -hole. This guide provides an objective, data-driven comparison between bromofuran and chlorofuran UAAs, detailing the thermodynamic causality behind their performance and outlining a self-validating protocol for their experimental implementation.

The Thermodynamic Causality of the σ -Hole

To understand why we choose a specific halofuran UAA, we must first understand the causality of the halogen bond. Halogens are highly electronegative, but larger halogens possess an anisotropic distribution of electron density. Along the covalent bond axis (C–X), electron density is pulled toward the carbon, leaving a region of positive electrostatic potential on the outermost tip of the halogen. This is the σ -hole .

When comparing a chlorofuran UAA (e.g., 5-chloro-2-furylalanine) to a bromofuran UAA (e.g., 5-bromo-2-furylalanine), the decision hinges on the thermodynamic trade-off between steric bulk and electrostatic potential:

  • Chlorofuran (Cl): Chlorine is highly electronegative, which restricts its polarizability. Consequently, its σ -hole is relatively weak. However, its smaller van der Waals (vdW) radius allows it to be incorporated into tightly packed hydrophobic cores or congested active sites without inducing destabilizing steric clashes.

  • Bromofuran (Br): Bromine is less electronegative and more polarizable than chlorine. This generates a significantly deeper, more positive σ -hole, leading to a much stronger halogen bond 1. The causality here is direct: increased polarizability yields a stronger electrostatic interaction with Lewis bases (like backbone carbonyls), but requires a slightly larger binding pocket to accommodate the 1.85 Å vdW radius.

Quantitative Comparison of Halofuran Properties

The following table summarizes the physicochemical parameters that dictate the performance of these two UAAs in protein engineering.

PropertyChlorofuran UAABromofuran UAACausality / Impact on Protein Engineering
Halogen Atom Chlorine (Cl)Bromine (Br)Defines the polarizability and size of the σ -hole.
van der Waals Radius ~1.75 Å~1.85 ÅBr requires a larger pocket but offers tighter packing and solvent exclusion.
Electronegativity (Pauling) 3.162.96Lower electronegativity in Br increases the positive potential of the σ -hole.
σ -Hole Magnitude ( Vmax​ ) ModerateStrongBr forms stronger, more directional halogen bonds with Lewis bases (O, N, S).
Typical XB Interaction Energy 1.0 - 2.5 kcal/mol2.0 - 5.0 kcal/molBromofuran provides superior thermal stability ( ΔTm​ ) and ligand affinity 2.
Furan Ring Electronics Weakly e⁻-withdrawingModerately e⁻-withdrawingThe furan oxygen inductively enhances the halogen's σ -hole compared to a standard phenyl ring.
Experimental Workflow: A Self-Validating System

When incorporating halofuran UAAs via genetic code expansion (amber suppression), the risk of misincorporation (e.g., host machinery inserting endogenous amino acids like tryptophan or tyrosine at the TAG codon) is high. Therefore, the experimental protocol must be a self-validating system . We do not just measure final protein activity; we independently verify atomic incorporation and thermodynamic stability to prove that the observed phenotype is caused specifically by the halogen bond.

G N1 Target Interface Analysis (Identify Lewis Base O/N/S) N2 Halofuran UAA Selection (Tune $sigma$-hole magnitude) N1->N2 N3 Chlorofuran UAA (Cl) - Weaker $sigma$-hole - Smaller VdW radius (1.75 Å) N2->N3 Steric constraints N4 Bromofuran UAA (Br) - Stronger $sigma$-hole - Larger VdW radius (1.85 Å) N2->N4 Maximize affinity N5 Amber Suppression Expression (Engineered tRNA/aaRS) N3->N5 N4->N5 N6 Self-Validating QC (Intact MS + Thermal Shift) N5->N6 Purified Protein

Figure 1: Logical workflow for halofuran UAA selection and self-validating experimental validation.

Step-by-Step Methodology

Step 1: Plasmid Construction and Host Transformation

  • Action: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired site, and a pEvol plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair evolved for halofuran recognition.

  • Causality: The orthogonal pair ensures that the host's translational machinery does not recognize the UAA, while the engineered aaRS specifically charges the halofuran UAA onto the amber suppressor tRNA.

Step 2: Expression with Negative Controls (Crucial Validation Step)

  • Action: Grow cultures in auto-induction media supplemented with 1 mM of either the bromofuran or chlorofuran UAA. Crucially, run a parallel culture with 0 mM UAA.

  • Causality: The 0 mM UAA culture acts as the first internal validation. If full-length protein is expressed in the absence of the UAA, the aaRS is promiscuous and incorporating natural amino acids, invalidating downstream functional data.

Step 3: Intact Protein Mass Spectrometry (Atomic Validation)

  • Action: Purify the protein via affinity chromatography (e.g., Ni-NTA) and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Causality: We must prove the halogen is present. Bromine has a distinct isotopic signature (~1:1 ratio of 79 Br and 81 Br), which will appear as a characteristic doublet in the deconvoluted mass spectrum. Chlorine presents a ~3:1 ratio of 35 Cl to 37 Cl. If these isotopic envelopes are missing, the halogen bond cannot exist.

Step 4: Differential Scanning Fluorimetry (Thermodynamic Validation)

  • Action: Perform a thermal shift assay (DSF) comparing the wild-type protein, the chlorofuran mutant, and the bromofuran mutant.

  • Causality: Halogen bonds are highly sensitive to geometry. If the UAA is correctly positioned to interact with a backbone carbonyl, the bromofuran mutant should exhibit a higher melting temperature ( Tm​ ) than the chlorofuran mutant due to the stronger σ -hole 3. If the Tm​ decreases, it indicates that the steric penalty of the halogen outweighs the enthalpic gain of the bond.

Application Insights: When to Choose Which?

In practice, bromofuran UAAs are the gold standard for maximizing binding affinity in solvent-exposed or highly flexible binding pockets. The deep σ -hole of bromine provides a substantial enthalpic driving force that can anchor a flexible loop or lock a ligand into a specific conformation.

However, chlorofuran UAAs are indispensable when engineering rigid, buried hydrophobic cores. For instance, when probing the oxyanion hole of enzymes like ketosteroid isomerase, researchers found that replacing a native hydrogen bond with a halogen bond requires exact geometric alignment 1. In such tightly constrained environments, the larger vdW radius of bromine can distort the local backbone geometry, negating the energy gained from the halogen bond. In these cases, the smaller chlorofuran is the superior choice for maintaining structural fidelity while still providing a localized electrostatic interaction.

References
  • Kraut, D., et al. "Evaluating the Potential for Halogen Bonding in the Oxyanion Hole of Ketosteroid Isomerase Using Unnatural Amino Acid Mutagenesis." ACS Chemical Biology, 2009. 1

  • Borozan, S. Z., et al. "Halogen bonding in complexes of proteins and non-natural amino acids." ResearchGate, 2013. 2

  • Parra, R. D., et al. "Enhancement of Halogen Bond Strength by Intramolecular H-Bonds." ACS Publications, 2023.3

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Spill Remediation of (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of unnatural amino acids. While (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of unnatural amino acids. While (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is a highly valuable building block for synthesizing novel peptidomimetics and targeted therapeutics, its structural composition demands strict adherence to specialized waste management protocols.

Unlike standard proteinogenic amino acids, which can often be neutralized and disposed of through conventional aqueous waste streams, this compound contains a 5-bromofuran moiety . This classifies it as a halogenated organic compound , fundamentally altering its environmental persistence, toxicity profile, and thermal destruction requirements.

This guide provides the mechanistic rationale and step-by-step operational protocols for the safe segregation, spill remediation, and final disposal of this compound to ensure full regulatory compliance and laboratory safety.

Physicochemical Hazard Profile & Mechanistic Rationale

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The presence of the carbon-bromine (C-Br) bond dictates the entire lifecycle of this compound's waste stream.

Waste Characterization Data
PropertyValue / ClassificationDisposal Implication
Chemical Classification Halogenated Unnatural Amino AcidMust be strictly segregated from non-halogenated waste streams.
Physical State Solid (Crystalline Powder)Dust generation risk; requires HEPA-filtered containment during transfer.
Thermal Decomposition Generates COx, NOx, and HBr Cannot be burned in standard boilers; requires specialized caustic scrubbing [1].
RCRA Status Halogenated Organic WasteMust be processed by a licensed hazardous waste contractor [2].
The Causality of Halogenated Segregation

When standard non-halogenated organic waste is incinerated, it oxidizes into carbon dioxide and water. However, when (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is subjected to thermal destruction, the bromine atom is liberated, reacting with hydrogen to form hydrobromic acid (HBr) gas .

If this waste is improperly mixed with non-halogenated solvents and sent to a standard incinerator, the resulting HBr gas will severely corrode the facility's exhaust infrastructure. Furthermore, if the combustion temperature is insufficient (below 1100°C), halogenated furan rings can act as precursors to highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[3]. Therefore, this compound must be segregated and sent exclusively to a facility equipped with a high-temperature rotary kiln and a highly efficient caustic scrubber system capable of neutralizing acid gases [2].

Waste Segregation & Disposal Workflows

Strict segregation is the most critical operational step. Mixing halogenated waste with non-halogenated waste artificially inflates the volume of waste that must undergo expensive, specialized thermal destruction [4].

Protocol A: Solid Waste (Powders & Contaminated Consumables)

Applies to: Unused reagent, contaminated weigh boats, spatulas, and empty reagent bottles.

  • Collection: Place all solid waste directly into a chemically resistant, clearly labeled "Halogenated Solid Waste" container.

  • Primary Containment: Use a heavy-duty polyethylene bag as a liner within a rigid, leak-proof outer drum.

  • Decontamination of Labware: Do not rinse contaminated glassware into the sink. Perform a primary rinse using a compatible organic solvent (e.g., methanol or DMSO) and collect the rinsate in the Halogenated Organic Liquid Waste bin.

  • Labeling: Label the container with the full chemical name, the date of first accumulation, and the GHS hazard pictograms for "Irritant" and "Environmental Hazard."

Protocol B: Liquid Waste (Aqueous & Organic Streams)

Applies to: HPLC effluent, reaction filtrates, and solvent washes.

  • Determine the Stream: Identify if the liquid waste is predominantly aqueous or organic.

  • Organic Streams: Funnel all organic solutions containing the brominated amino acid into a designated "Halogenated Organic Waste" carboy. Never mix this with the general "Non-Halogenated" carboy.

  • Aqueous Streams: If the compound is dissolved in an aqueous buffer, adjust the pH to a neutral range (pH 6-8) to prevent unwanted hydrolysis or precipitation reactions during storage. Collect in a "Halogenated Aqueous Waste" container.

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume.

Waste Routing Visualization

G Start Waste Containing (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid State Determine Physical State Start->State Solid Solid Waste (Powders, Labware) State->Solid Liquid Liquid Waste (Solutions, Washes) State->Liquid SolidBin Halogenated Solid Waste Bin (Double-bagged) Solid->SolidBin AqOrg Aqueous or Organic? Liquid->AqOrg Incineration Licensed RCRA Incineration (Rotary Kiln + Caustic Scrubber) SolidBin->Incineration Aqueous Aqueous Waste (<20% Organics) AqOrg->Aqueous Organic Organic Waste (Solvent-based) AqOrg->Organic AqBin Halogenated Aqueous Bin (pH 6-8 adjusted) Aqueous->AqBin OrgBin Halogenated Organic Bin (Strictly Segregated) Organic->OrgBin AqBin->Incineration OrgBin->Incineration

Decision matrix for the segregation and disposal of brominated amino acid waste.

Accidental Spill Remediation Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination. Because this is a halogenated compound, do not use combustible materials (like standard paper towels) for large spills , as they can become hazardous, highly reactive waste.

Step-by-Step Spill Cleanup
  • Evacuation & PPE: Isolate the spill area. Don appropriate PPE, including a fitted N95 or P100 respirator (if powder is aerosolized), chemical-resistant nitrile gloves, and splash goggles.

  • Containment (Solid Spill): If the dry powder is spilled, do not dry-sweep, as this generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Containment (Liquid Spill): If a solution containing the compound is spilled, surround the spill with an inert, non-combustible absorbent material. Bentonite clay, vermiculite, or diatomaceous earth are the industry standards for halogenated spills [1].

  • Absorption & Collection: Allow the inert material to fully absorb the liquid. Use a plastic scoop to transfer the saturated absorbent into a heavy-duty plastic hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water using additional absorbent material and place it into the same waste bag.

  • Final Disposal: Seal the bag, label it as "Halogenated Spill Debris containing (2R)-2-amino-3-(5-bromofuran-2-yl)propanoic acid," and transfer it to the Halogenated Solid Waste bin for contractor pickup.

Final Destruction & Regulatory Compliance

Once your laboratory has properly segregated and stored the waste, it must be handed over to a licensed hazardous waste disposal contractor. Ensure your contractor is aware that the waste stream contains brominated organics.

The contractor will transport the waste to a specialized facility where it will undergo liquid injection or rotary kiln incineration at temperatures exceeding 1100°C to ensure the complete destruction of the furan ring. The facility will utilize a caustic scrubber system (typically employing sodium hydroxide or calcium hydroxide) to capture and neutralize the resulting hydrogen bromide gas before the exhaust is released into the atmosphere [2].

By strictly adhering to these segregation and remediation protocols, your laboratory ensures environmental protection, regulatory compliance, and the safety of all personnel handling these advanced chemical building blocks.

References
  • Safety Data Sheet - Regulations.gov U.S. Environmental Protection Agency (EPA).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines on best available techniques and provisional guidance on best environmental practices Stockholm Convention on Persistent Organic Pollutants (POPs). [Link]

  • Economic Study of Solvent Recycling and Treatment – Final Report Environmental Protection Agency Ireland (EPA.ie).[Link]

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